ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate

Medicinal Chemistry Process Chemistry Building Blocks

Alkylation of 3,5-dibromo-1,2,4-triazole suffers from poor regioselectivity and low yields. Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate (CAS 477869-80-0) is the pre-alkylated, fully regio-defined solution. • Eliminates desymmetrization; ready for direct cross-coupling. • Differential Br reactivity enables sequential Suzuki-Miyaura or Buchwald-Hartwig. • Ethyl acetate handle for additional diversification via hydrolysis/amidation. Commercially available, streamlining route development and improving process mass intensity.

Molecular Formula C6H7Br2N3O2
Molecular Weight 312.95 g/mol
CAS No. 477869-80-0
Cat. No. B1299745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate
CAS477869-80-0
Molecular FormulaC6H7Br2N3O2
Molecular Weight312.95 g/mol
Structural Identifiers
SMILESCCOC(=O)CN1C(=NC(=N1)Br)Br
InChIInChI=1S/C6H7Br2N3O2/c1-2-13-4(12)3-11-6(8)9-5(7)10-11/h2-3H2,1H3
InChIKeyFUFDVZGJGRFZMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate Technical Overview


Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate (CAS 477869-80-0) is a synthetically functionalized derivative of 3,5-dibromo-1,2,4-triazole . It is categorized as a small-molecule heterocyclic building block and is characterized by the presence of both a reactive ester moiety and two bromine atoms on the triazole ring. Its molecular formula is C₆H₇Br₂N₃O₂ and its molecular weight is 312.95 g/mol . The compound's utility is hypothesized to derive from the versatile reactivity of these functional handles, enabling its use in further chemical transformations for the synthesis of more complex molecules .

Why Generic Substitution Fails for Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate


Generic substitution among 1,2,4-triazole derivatives is highly inadvisable due to the unique, quantifiable synthetic advantages conferred by the specific substitution pattern of ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate. Unlike its parent, 3,5-dibromo-1,2,4-triazole, which suffers from poor regioselectivity and low yields in alkylation reactions, the target compound is a pre-alkylated, fully regiodefined building block [1]. This key structural distinction eliminates the need for challenging and often low-yielding desymmetrization steps. The specific evidence below quantifies this differentiation in terms of synthetic efficiency and demonstrates the predictable, regioselective reactivity of its bromine atoms, which is not a guaranteed property of alternative dibromotriazole intermediates [2].

Quantitative Advantages of Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate


Pre-Alkylated Building Block Advantage

The compound eliminates the primary synthetic bottleneck associated with its parent core, 3,5-dibromo-1,2,4-triazole, namely the poor regioselectivity and low yield of direct alkylation. The target compound is a pre-formed, single-isomer product, thereby reducing a complex, multi-step synthesis to a single procurement step [1]. This contrast is stark: a direct alkylation of the parent triazole for a drug candidate required a complex and low-yielding desymmetrization strategy, whereas using a pre-alkylated building block like the target compound completely avoids this issue, significantly improving synthetic efficiency [1].

Medicinal Chemistry Process Chemistry Building Blocks

Experimental Crystal Structure Confirmation

The solid-state structure of the compound has been experimentally determined by X-ray diffraction [1]. This provides an unambiguous, quantitative benchmark for its molecular geometry, including bond lengths and angles, which can be compared to in silico predictions or to related compounds. For instance, the dihedral angle between the planar triazole ring and the ethyl acetate group is a specific, quantifiable structural parameter with an R-value of 0.050 from 2126 observed reflections, indicating a highly reliable structure [1]. This level of precise, publicly available structural data is often absent for similar, less-studied building blocks.

Crystallography Computational Chemistry Physical Chemistry

Regioselective Halogen Displacement

The two bromine atoms on the triazole ring are not equivalent and exhibit different reactivity profiles towards cross-coupling reactions [1]. The C5-bromine is more sterically accessible and typically reacts first, enabling sequential, regioselective functionalization. This is a quantifiable synthetic advantage. In the synthesis of CXCR3 antagonist ACT-777991, a related 3,5-dibromo-1,2,4-triazole building block underwent a selective mono-amination at the C5 position with a 95% HPLC conversion, demonstrating the high regioselectivity possible with this substitution pattern [1]. This contrasts with symmetric or mono-halogenated triazoles which do not offer this built-in, step-wise functionalization potential.

Medicinal Chemistry Cross-Coupling Reactions Building Blocks

Applications of Ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate


Sequential Cross-Coupling for Triazole Libraries

Use ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate as a privileged core for the rapid generation of chemical diversity. Leverage the differential reactivity of the two bromine atoms to perform sequential Suzuki-Miyaura, Buchwald-Hartwig, or other cross-coupling reactions [1]. This allows for the efficient synthesis of a focused library of 3,5-disubstituted-1,2,4-triazole derivatives, with the ethyl acetate handle providing an additional point of diversification through hydrolysis or amidation. This approach circumvents the low yields and purification challenges of alkylating the parent triazole [1].

Computational Chemistry & SBDD

Employ this compound as a reference standard for molecular modeling. The high-quality, experimentally determined crystal structure provides precise geometric parameters for force field validation and for generating accurate 3D conformations for docking studies [1]. The well-defined geometry and electronic properties of the dibromo-triazole core make it an excellent scaffold for building virtual libraries and for conducting QSAR analyses of novel inhibitors.

Scalable Process for Pharmaceutical Intermediates

Utilize ethyl 2-(3,5-dibromo-1H-1,2,4-triazol-1-yl)acetate as a key starting material in the scalable synthesis of drug candidates containing a functionalized 1,2,4-triazole core [1]. The compound is commercially available, bypassing the need for non-trivial and often low-yielding desymmetrization or alkylation of 3,5-dibromo-1,2,4-triazole, which has been identified as a major process bottleneck [1]. This directly addresses the challenge of regioselectivity, streamlining the route and improving overall process mass intensity.

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